Thiobencarb

Description

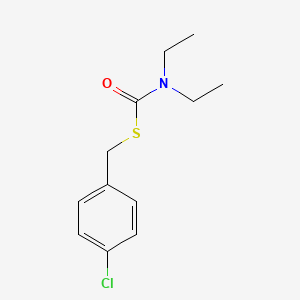

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

S-[(4-chlorophenyl)methyl] N,N-diethylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNOS/c1-3-14(4-2)12(15)16-9-10-5-7-11(13)8-6-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTQREMOGMZHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)SCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNOS | |

| Record name | THIOBENCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024337 | |

| Record name | Thiobencarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiobencarb is a pale yellow to brownish yellow liquid. Non corrosive. Used as an herbicide., Pale yellow to brownish-yellow liquid; mp = 3.3 deg C; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | THIOBENCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiobencarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 126-129 °C at 0.008 mm Hg | |

| Record name | THIOBENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 28.0 mg/L at 25 °C, In water, 30.0 mg/L at 22 °C, In acetone, methanol, n-hexane, toluene, dichloromethane and ethyl acetate >500 g/L | |

| Record name | THIOBENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.67 at 20 °C | |

| Record name | THIOBENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000022 [mmHg], 1.8X10-5 mm Hg at 23 °C | |

| Record name | Thiobencarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOBENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid, Pale yellow liquid | |

CAS No. |

28249-77-6 | |

| Record name | THIOBENCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiobencarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28249-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiobencarb [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028249776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiobencarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-4-chlorobenzyl diethylthiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOBENCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90LN6Y7I7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOBENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

3.3 °C | |

| Record name | THIOBENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Thiobencarb

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiobencarb, a member of the thiocarbamate class of herbicides, is a selective, pre-emergent, and early post-emergent herbicide. It is primarily utilized in agriculture to control annual grasses and some broadleaf weeds, particularly in rice cultivation. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for their determination based on internationally recognized guidelines, and a visualization of its mechanism of action.

Chemical Identity and Properties

This compound is chemically known as S-[(4-chlorophenyl)methyl] N,N-diethylcarbamothioate.[1] Its identity is well-established with a specific CAS Registry Number.

| Property | Value | Reference(s) |

| IUPAC Name | S-[(4-chlorophenyl)methyl] N,N-diethylcarbamothioate | [1][2][3] |

| CAS Number | 28249-77-6 | [1] |

| Molecular Formula | C12H16ClNOS | |

| Molecular Weight | 257.78 g/mol | |

| Canonical SMILES | CCN(CC)C(=O)SCC1=CC=C(C=C1)Cl | |

| InChIKey | QHTQREMOGMZHJV-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, behavior, and biological activity. These properties have been determined through various experimental and computational methods.

| Property | Value | Temperature (°C) | Pressure | Reference(s) |

| Physical State | Pale yellow to brownish-yellow liquid | Ambient | Atmospheric | |

| Melting Point | 3.3 °C | N/A | Atmospheric | |

| Boiling Point | 126-129 °C | N/A | 0.008 mmHg | |

| Water Solubility | 28.0 mg/L | 25 | N/A | |

| 30 mg/L | 22 | N/A | ||

| Vapor Pressure | 2.2 x 10⁻⁵ mmHg | 25 | N/A | |

| 2.39 mPa | 20 | N/A | ||

| Henry's Law Constant | 2.7 x 10⁻⁷ atm·m³/mol | 25 | N/A | |

| 3.68 x 10⁻² Pa·m³/mol | 25 | N/A | ||

| Log Kow (Octanol-Water Partition Coefficient) | 3.40 | N/A | N/A | |

| Density | 1.145 - 1.180 g/cm³ | 20 | N/A | |

| 1.16 g/mL | N/A | N/A |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound follows standardized and validated methodologies to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the internationally recognized standard for such determinations.

Melting Point/Melting Range (OECD Guideline 102)

The melting point of this compound is determined using methods such as the capillary tube method, hot-stage apparatus, or differential scanning calorimetry (DSC).

General Procedure (Capillary Method):

-

A small, powdered sample of this compound is packed into a capillary tube, which is sealed at one end.

-

The capillary tube is placed in a heating apparatus (e.g., a melting point apparatus with a heated block or an oil bath).

-

The temperature is raised at a slow, controlled rate.

-

The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.

Boiling Point (OECD Guideline 103)

The boiling point of this compound is determined at a reduced pressure due to its high boiling point at atmospheric pressure. Methods include ebulliometry, dynamic methods (e.g., using a Cottrell pump), and distillation methods.

General Procedure (Dynamic Method):

-

The vapor pressure of the substance is measured at different temperatures.

-

The boiling point at a specific pressure is the temperature at which the vapor pressure equals the applied pressure.

-

The boiling point at standard atmospheric pressure can be extrapolated from the vapor pressure-temperature curve.

Water Solubility (OECD Guideline 105)

The flask method is generally employed for substances with solubilities above 10⁻² g/L, making it suitable for this compound.

General Procedure (Flask Method):

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

The solution is then centrifuged or filtered to remove undissolved substance.

-

The concentration of this compound in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Vapor Pressure (OECD Guideline 104)

Given the low vapor pressure of this compound, methods such as the gas saturation method or effusion methods are appropriate.

General Procedure (Gas Saturation Method):

-

A stream of an inert gas (e.g., nitrogen) is passed through or over the surface of a sample of this compound at a known, constant temperature and flow rate.

-

The gas becomes saturated with the vapor of the substance.

-

The amount of substance transported by the gas is determined by trapping the vapor and analyzing it.

-

The vapor pressure is calculated from the amount of substance transported and the volume of gas passed.

Henry's Law Constant

The Henry's Law constant for this compound can be estimated from its vapor pressure and water solubility. It can also be determined experimentally using methods such as the batch air stripping method.

Estimation Method: Henry's Law Constant (H) can be calculated using the following formula: H = P / S where:

-

P is the vapor pressure of the substance.

-

S is the water solubility of the substance.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongase

This compound's herbicidal activity stems from its ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This compound itself is a pro-herbicide and is metabolized in plants to its active forms, this compound sulfoxide and this compound sulfone. These active metabolites potently inhibit the enzyme Very-Long-Chain Fatty Acid Elongase (VLCFAE). This inhibition disrupts the formation of essential lipids required for various cellular functions, including the formation of cuticular waxes and cell membranes, ultimately leading to the death of the weed.

Caption: Mechanism of action of this compound.

Experimental Workflow for Determining Physicochemical Properties

The general workflow for the experimental determination of the key physicochemical properties of this compound involves a series of standardized steps to ensure data quality and regulatory compliance.

Caption: General experimental workflow.

References

Thiobencarb's Core Mechanism of Action in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiobencarb is a selective, pre-emergence thiocarbamate herbicide primarily utilized for the control of annual grasses and some broadleaf weeds in rice and other crops.[1] Its herbicidal activity is not a result of its direct application but rather through its metabolic activation within the plant. This guide elucidates the core mechanism of action of this compound, focusing on its biochemical interactions, metabolic pathways, and the resulting physiological consequences in susceptible plants. Detailed experimental protocols for key assays and quantitative data on its inhibitory effects are provided to support further research and development in this area.

Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary mode of action of this compound is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2] VLCFAs are fatty acids with chain lengths of 20 or more carbons, which are essential components of various cellular structures, including cell membranes and the protective outer cuticle of plants.[3][4] this compound disrupts the formation of these crucial molecules, leading to the eventual death of susceptible weed seedlings as they emerge from the soil.[2]

Metabolic Activation: A Pro-Herbicide

This compound itself exhibits only slight inhibitory effects on the target enzyme. It functions as a pro-herbicide, meaning it is converted into its more active forms within the plant. This metabolic activation involves oxidation to this compound sulfoxide and this compound sulfone. These oxidized metabolites are the potent inhibitors of the enzyme responsible for VLCFA elongation.

Target Enzyme: VLCFA Elongase (VLCFAE)

The specific molecular target of this compound's active metabolites is the very-long-chain fatty acid elongase (VLCFAE) enzyme system. This enzyme complex is located in the endoplasmic reticulum and is responsible for the sequential addition of two-carbon units to fatty acid chains of 18 carbons or longer. By inhibiting VLCFAE, this compound sulfoxide and sulfone effectively halt the production of VLCFAs. The inhibition of VLCFAE by this compound sulfoxide has been shown to be time-independent, suggesting a reversible inhibition mechanism.

Biochemical and Physiological Consequences

Altered Fatty Acid Profiles

The inhibition of VLCFAE leads to a measurable shift in the fatty acid composition of susceptible plants. Specifically, there is a significant decrease in the levels of VLCFAs such as C20:0, C20:1, C22:0, C24:0, C24:1, and C26:0. Concurrently, there is an accumulation of the precursors to VLCFA synthesis, namely medium- and long-chain fatty acids like C14:0, C15:0, C18:0, and C18:1.

References

The Degradation of Thiobencarb: An In-depth Technical Guide for Researchers

An Overview of Thiobencarb's Environmental Fate and Degradation Mechanisms

This compound, a selective thiocarbamate herbicide, is extensively used in rice cultivation to control weeds.[1] Its widespread application necessitates a thorough understanding of its environmental persistence, degradation pathways, and the factors influencing its breakdown in soil and water systems. This technical guide provides a comprehensive overview of the biotic and abiotic degradation of this compound, tailored for researchers, scientists, and professionals in drug development and environmental science.

This compound Degradation in Soil

The dissipation of this compound in soil is a complex process governed by both microbial activity and abiotic factors. The half-life of this compound in soil can vary significantly, ranging from as little as 10 days to several months, depending on environmental conditions such as oxygen availability, temperature, and soil type.[2][3]

Biotic Degradation in Soil

Microbial degradation is the primary mechanism for this compound dissipation in soil.[4] A diverse range of soil microorganisms, including bacteria and fungi, have been identified as capable of utilizing this compound as a source of carbon, nitrogen, and sulfur.

Aerobic Degradation: Under aerobic conditions, the degradation of this compound is relatively rapid. Several bacterial strains have been isolated that can aerobically degrade this compound, including Pseudomonas sp., Cupriavidus oxalaticus, and Acidovorax sp. The aerobic degradation pathway often involves oxidation and cleavage of the C-S bond. For instance, Acidovorax sp. strain T1 initiates degradation by cleaving the C-S bond to produce diethylcarbamothioic S-acid and 4-chlorobenzaldehyde (4CDA).

Anaerobic Degradation: In anaerobic environments, such as flooded paddy soils, the degradation of this compound is considerably slower. However, specific anaerobic bacteria can break down the herbicide. A mixed culture of Dechloromonas sp., Thauera sp., and Azoarcus sp. has been shown to effectively degrade this compound under anaerobic conditions with nitrate as an electron acceptor. The anaerobic pathway can involve dechlorination, producing intermediates like benzyl mercaptan, which are further degraded to compounds such as 4-chlorobenzyl alcohol, 4-chlorobenzoic acid, and benzoic acid.

A proposed anaerobic degradation pathway involves the transformation of this compound to benzenecarbothioic acid, S-methyl ester, and carbamothioic acid, diethyl-, S-ethyl ester, or alternatively to benzothiazole, 2-methyl-. Both pathways can ultimately converge to form 1-hexadecanethiol.

Caption: Proposed anaerobic degradation pathways of this compound.

This compound Degradation in Water

In aquatic environments, this compound degradation is influenced by abiotic processes like photodegradation and, to a lesser extent, hydrolysis, in addition to microbial action.

Abiotic Degradation in Water

Photodegradation: this compound is susceptible to photodegradation when exposed to sunlight or artificial UV light. The rate of degradation is significantly faster under UV light compared to sunlight. Photodegradation in water can lead to the formation of several by-products, including this compound sulfoxide, S-4-chlorobenzyl acetyl (ethyl)thiocarbamate, and S-benzyl diethylthiocarbamate. Other identified major photodegradation products include 4-chlorobenzyl alcohol, 4-chlorobenzaldehyde, and 4-chlorobenzoic acid.

Hydrolysis: this compound is relatively stable to hydrolysis in aqueous solutions at environmentally relevant pH levels (pH 5 to 9).

Caption: Primary photodegradation products of this compound in water.

Quantitative Data on this compound Degradation

The rate of this compound degradation is often expressed as a half-life (t½), which is the time required for 50% of the initial concentration to dissipate.

| Environment | Condition | Half-life (t½) | Reference |

| Soil | Aerobic | 2 to 3 weeks | |

| Soil | Anaerobic (flooded) | 6 to 8 months | |

| Soil | Non-flooded | 10 to 77 days | |

| Soil (Sandy Clay Loam) | Laboratory | 10.24 days | |

| Water | Photodegradation (Sunlight) | ~3 days | |

| Water | Photodegradation (UV light, 254 nm) | 1.5 hours | |

| Water | Photodegradation (UVC light) | 4.95 hours |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of common experimental protocols used in this compound degradation studies.

Microbial Degradation Studies

A typical experimental workflow for studying microbial degradation of this compound is as follows:

Caption: General workflow for microbial degradation studies.

1. Enrichment and Isolation of this compound-Degrading Microorganisms:

-

Medium: A mineral salt medium (MSM) is commonly used. A typical MSM composition per liter of deionized water is: 2 g (NH₄)₂SO₄, 0.2 g MgSO₄·7H₂O, 0.01 g CaCl₂·2H₂O, 0.001 g FeSO₄·7H₂O, 1.5 g Na₂HPO₄·12H₂O, 1.5 g KH₂PO₄, and 0.5 g K₂HPO₄, with the pH adjusted to 7.2.

-

Enrichment: Soil or water samples are incubated in MSM containing this compound as the sole carbon source to enrich for degrading microorganisms.

-

Isolation: Pure strains are isolated by serial dilution and plating on MSM agar containing this compound.

2. Degradation Assays:

-

Incubation: Isolated strains or microbial consortia are incubated in liquid MSM or soil microcosms spiked with a known concentration of this compound (e.g., 15 to 150 µg/g).

-

Conditions: Experiments are often conducted under controlled conditions of temperature (e.g., 30°C), pH (e.g., 6-7), and inoculum size.

-

Sampling: Subsamples are collected at predetermined time intervals for analysis.

Photodegradation Studies

1. Sample Preparation:

-

A solution of this compound in a suitable solvent (e.g., methanol) is prepared and added to distilled water or applied to a surface (e.g., glass or soil TLC plates).

2. Irradiation:

-

Samples are exposed to a light source, either natural sunlight or a UV lamp (e.g., UVC at 254 nm).

3. Analysis:

-

Aliquots are taken at various time points to determine the remaining concentration of this compound and identify photoproducts.

Analytical Methods

1. Sample Extraction:

-

This compound and its metabolites are extracted from soil or water samples using an appropriate organic solvent (e.g., acetone, methanol, or a mixture).

2. Quantification and Identification:

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is a common method for quantifying this compound concentrations. A typical mobile phase is a mixture of acetonitrile and water.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the identification and confirmation of this compound and its degradation products.

Factors Influencing this compound Degradation

Several environmental factors can significantly impact the rate and extent of this compound degradation:

-

Oxygen Availability: As previously noted, aerobic conditions generally favor faster degradation than anaerobic conditions.

-

Temperature: Degradation rates are typically highest at optimal temperatures for microbial activity, often around 30-40°C.

-

pH: A neutral pH (around 7.0) is generally optimal for the microbial degradation of this compound.

-

Nutrient Availability: The presence of additional carbon and nitrogen sources, such as succinate and ammonium sulfate, can enhance the microbial degradation of this compound.

-

Moisture: Soil moisture content influences microbial activity and, consequently, degradation rates.

-

Bioaugmentation: The introduction of specific this compound-degrading microorganisms (bioaugmentation) can significantly enhance the degradation rate in contaminated soil and water.

This guide provides a foundational understanding of the degradation pathways of this compound. Further research into the enzymatic and genetic mechanisms of microbial degradation will be crucial for developing more effective bioremediation strategies for this widely used herbicide.

References

Thiobencarb metabolites identification and toxicity

An In-depth Technical Guide to the Identification and Toxicity of Thiobencarb Metabolites

Introduction

This compound, a member of the thiocarbamate class of herbicides, is extensively used in agriculture, particularly in rice cultivation, for the control of grassy weeds.[1][2][3] Its widespread application raises concerns about its environmental fate and the potential toxicity of its parent compound and degradation products to non-target organisms and human health.[3][4] Understanding the metabolic pathways of this compound and the toxicological profiles of its metabolites is crucial for a comprehensive risk assessment. This guide provides a detailed overview of the current knowledge on this compound metabolite identification, associated toxicities, and the experimental protocols used in these evaluations.

Metabolite Identification

The biotransformation of this compound in various environmental matrices and organisms leads to a diverse array of metabolites. These transformation products are formed through processes such as oxidation, hydrolysis, dechlorination, and conjugation.

Key Metabolites of this compound

The primary metabolites of this compound result from the oxidation of the sulfur atom, N-deethylation, and cleavage of the carbamothioate linkage. In soil and aquatic environments, biodegradation is a major mechanism of breakdown. In mammals, this compound is rapidly metabolized and excreted, primarily in the urine.

A summary of identified this compound metabolites is presented in Table 1.

Table 1: Identified Metabolites of this compound

| Metabolite Name | Chemical Formula | Notes | Reference |

| This compound sulfoxide | C12H16ClNO2S | Major metabolite from oxidation of the sulfur atom. | |

| This compound sulfone | C12H16ClNO3S | Further oxidation product of this compound sulfoxide. | |

| N-desethylthis compound | C10H12ClNOS | Formed by the removal of one ethyl group. | |

| 4-chlorobenzoic acid | C7H5ClO2 | A common degradation product from the cleavage of the molecule. | |

| 4-chlorobenzyl alcohol | C7H7ClO | A degradation product from the cleavage of the molecule. | |

| 4-chlorobenzaldehyde | C7H5ClO | An intermediate in the oxidation of 4-chlorobenzyl alcohol. | |

| 2-hydroxythis compound | C12H16ClNO2S | A product of hydroxylation on the benzene ring. | |

| Desethyl 2-hydroxythis compound | C10H12ClNO2S | A product of both N-deethylation and hydroxylation. | |

| 4-chlorobenzyl mercaptan | C7H7ClS | An intermediate in the anaerobic degradation pathway. | |

| Deschlorothis compound | C12H17NOS | A product of dechlorination. |

Analytical Methods for Identification

The identification and quantification of this compound and its metabolites in complex matrices like soil, water, and biological tissues require sophisticated analytical techniques. The most commonly employed methods are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification.

-

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound and some of its metabolites. Detectors such as the nitrogen-phosphorus detector (NPD) and flame photometric detector (FPD) are used for selective detection.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for the analysis of less volatile and more polar metabolites, such as this compound sulfoxide.

-

Mass Spectrometry (MS): Coupling GC or HPLC with MS (GC-MS or LC-MS) provides high sensitivity and specificity, allowing for the structural elucidation of unknown metabolites based on their mass-to-charge ratio and fragmentation patterns.

Toxicity of this compound and its Metabolites

The toxicity of this compound has been evaluated in a range of organisms. The parent compound is classified as a category III toxin for acute oral and dermal exposure in rats. The primary mechanism of toxicity for many thiocarbamates involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. However, recent studies have revealed other mechanisms, including the induction of oxidative stress and inflammation.

Quantitative Toxicity Data

A summary of the acute and chronic toxicity data for this compound is presented in Table 2.

Table 2: Summary of this compound Toxicity Data

| Test Organism | Endpoint | Value | Reference |

| Rat (oral) | Acute LD50 | Toxicity Category III | |

| Rat (dermal) | Acute LD50 | Toxicity Category III | |

| Rat | Chronic NOAEL | 1 mg/kg-day | |

| Rat | Chronic LOAEL | 5 mg/kg-day | |

| European eel | 96-hour LC50 | 13.2 mg/L | |

| Freshwater fish | 48-96 hour LC50 | 110 - 2950 µg/L | |

| Freshwater crustaceans | 48-96 hour LC50 | 200 - 9240 µg/L | |

| Marine fish | 96-hour LC50 | 658 - 1400 µg/L | |

| Marine crustaceans | 96-hour LC50 | 150 - 350 µg/L | |

| Freshwater algae | 72-hour EC50 | 17 - 3790 µg/L |

Toxicity of Metabolites

Studies on the toxicity of individual this compound metabolites are limited. However, research on cultured rat hepatocytes has provided some initial insights. Of the tested degradation products, 4-chlorobenzyl chloride was found to be the most hepatotoxic, while 4-chlorobenzoic acid was the least toxic. The toxicity of these metabolites is summarized in Table 3.

Table 3: Cytotoxicity of this compound and its Metabolites in Rat Hepatocytes

| Compound | EC50 (mM) | Relative Toxicity | Reference |

| 4-chlorobenzyl chloride | 0.17 | Most Toxic | |

| This compound | 0.69 | ||

| 4-chlorotoluene | 1.2 | ||

| 4-chlorobenzyl alcohol | 4.6 | ||

| 4-chlorobenzaldehyde | 4.6 | ||

| 4-chlorobenzoic acid | > 6.0 | Least Toxic |

Mechanisms of Toxicity

-

Acetylcholinesterase Inhibition: this compound can inhibit the activity of AChE in fish, leading to neurotoxicity.

-

Oxidative Stress and Inflammation: In zebrafish embryos, this compound exposure has been shown to induce the generation of reactive oxygen species (ROS) and the expression of pro-inflammatory cytokines, leading to developmental abnormalities and cardiovascular toxicity.

-

Disruption of Calcium Homeostasis: In bovine mammary epithelial cells, this compound-induced apoptosis was associated with disrupted calcium homeostasis.

-

Inhibition of Very-Long-Chain Fatty Acid Elongases (VLCFAEs): The oxidized metabolites of this compound, such as the sulfoxide and sulfone, have been found to inhibit VLCFAE activity in plants, which is believed to be its herbicidal mode of action.

Experimental Protocols

Standardized methodologies are essential for the reliable identification and toxicological assessment of this compound and its metabolites.

Residue Analysis in Soil

A typical protocol for the determination of this compound, this compound sulfoxide, and 4-chlorobenzylmethylsulfone in soil involves the following steps:

-

Extraction: A soil sample is extracted with a suitable organic solvent, such as ethyl acetate.

-

Cleanup: The extract may be subjected to a cleanup procedure to remove interfering co-extractives. This can involve techniques like solid-phase extraction (SPE).

-

Analysis:

-

This compound and this compound Sulfoxide: The extract is analyzed by gas chromatography with a nitrogen-phosphorus detector (GC-NPD).

-

4-chlorobenzylmethylsulfone: The extract is analyzed by gas chromatography with a flame photometric detector (GC-FPD).

-

This compound Sulfoxide (alternative): Analysis can also be performed by high-performance liquid chromatography with a photo-conductivity detector (HPLC-PCD).

-

-

Quantification: The concentration of each analyte is determined by comparing its peak area or height to that of a known standard.

Chronic Toxicity/Carcinogenicity Studies

Toxicological evaluations often follow internationally recognized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). A combined chronic toxicity/carcinogenicity study (e.g., OECD Test Guideline 453) in rodents generally includes the following:

-

Test Animals: Typically, rats or mice are used.

-

Administration of the Test Substance: The test substance is administered daily to several groups of animals at different dose levels for a major portion of their lifespan. A control group receives the vehicle only.

-

Observations: Animals are closely observed for signs of toxicity, and their body weight, food consumption, and overall health are monitored.

-

Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology and clinical chemistry analysis.

-

Pathology: At the end of the study, all surviving animals are euthanized and subjected to a full necropsy. Tissues and organs are examined for macroscopic and microscopic abnormalities, including the development of neoplastic lesions.

Visualizations

Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for this compound Residue Analysis in Soil

Caption: Workflow for this compound residue analysis.

Signaling Pathway of this compound-Induced Toxicity

Caption: this compound-induced toxicity pathway.

Conclusion

The environmental and toxicological assessment of this compound requires a thorough understanding of its metabolic fate. A variety of metabolites are formed through diverse biochemical reactions, and their identification relies on advanced analytical instrumentation. While the toxicity of the parent compound has been relatively well-characterized, data on the individual metabolites remain scarce. The available evidence suggests that some metabolites may contribute significantly to the overall toxicity profile. Future research should focus on elucidating the complete metabolic pathways in different species, quantifying the toxicity of major metabolites, and investigating their combined effects to ensure a comprehensive and accurate risk assessment for this widely used herbicide.

References

Thiobencarb: A Technical Guide to Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiobencarb, a thiocarbamate herbicide, is subject to a variety of environmental fate and transport processes that dictate its persistence, mobility, and potential for off-site contamination. This technical guide provides an in-depth analysis of these processes, including degradation, sorption, and mobility in soil and water. Microbial degradation is the primary dissipation mechanism in both aerobic and anaerobic environments, leading to the formation of several metabolites. This compound exhibits moderate to low mobility in soil, largely influenced by soil organic matter content. While generally stable to hydrolysis, photolysis can contribute to its degradation in aqueous environments. This document synthesizes key quantitative data, details experimental methodologies for assessing its environmental behavior, and provides visual representations of its degradation pathways and common experimental workflows.

Physicochemical Properties

The environmental behavior of this compound is fundamentally governed by its physicochemical properties. These properties influence its solubility, volatility, and partitioning behavior in different environmental compartments.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆ClNOS | [1] |

| Molecular Weight | 257.78 g/mol | [1] |

| Physical State | Pale yellow to brownish-yellow liquid | [1] |

| Melting Point | 3.3 °C | [1] |

| Boiling Point | 126-129 °C at 0.008 mmHg | [1] |

| Water Solubility | 16.7 mg/L at 20°C, pH 7 | |

| 28.0 mg/L at 25°C | ||

| 30 mg/L at 20°C | ||

| Vapor Pressure | 2.2 x 10⁻⁵ mmHg at 25°C | |

| 1.476 x 10⁻⁶ Torr at 20°C | ||

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.4 | |

| Henry's Law Constant | 2.49 x 10⁻⁷ atm·m³/mol (estimated) | |

| 3.68 x 10⁻² Pa·m³/mol at 25°C |

Degradation Processes

The degradation of this compound in the environment is a critical process that reduces its concentration over time. Both biotic and abiotic mechanisms contribute to its breakdown.

Biodegradation

Microbial degradation is the most significant pathway for this compound dissipation in soil and aquatic systems. The rate and products of biodegradation are highly dependent on environmental conditions, particularly the presence or absence of oxygen.

3.1.1 Aerobic Degradation

Under aerobic conditions, this compound is degraded by a variety of microorganisms. The half-life in soil under aerobic conditions is reported to be between 2 to 3 weeks. One novel aerobic degradation pathway in Acidovorax sp. strain T1 involves the oxidation and cleavage of the C-S bond, generating diethylcarbamothioic S-acid and 4-chlorobenzaldehyde (4CDA). The 4CDA is then further oxidized to 4-chlorobenzoic acid (4CBA), which is subsequently dechlorinated to 4-hydroxybenzoic acid (4HBA). Other identified aerobic degradation reactions include N-deethylation, sulfoxidation, and hydroxylation.

3.1.2 Anaerobic Degradation

In anaerobic environments, such as flooded rice paddies, the degradation of this compound is significantly slower, with a reported half-life of 6 to 8 months. Anaerobic degradation pathways can involve dechlorination as a key step. For instance, a mixed culture of bacteria has been shown to dechlorinate this compound to benzyl mercaptan, which is then further degraded to intermediates like 4-chlorobenzyl alcohol, 4-chlorobenzoic acid, and benzoic acid. Other identified metabolites under anaerobic conditions include deschlorothis compound and S-4-chlorobenzyl ethylthiocarbamate.

Abiotic Degradation

3.2.1 Hydrolysis

This compound is generally stable to hydrolysis under environmentally relevant pH conditions (pH 5-9). Studies have shown no degradation in sterile aqueous buffer solutions at pH 5, 7, and 9 when incubated in the dark at 25°C for 30 days.

3.2.2 Photolysis

Photodegradation in water can contribute to the breakdown of this compound. Direct photolysis in sunlight is generally slow. However, the presence of photosensitizers, such as hydrogen peroxide, can significantly increase the rate of photodecomposition. The photolytic half-life of this compound under UVC light (254 nm) has been reported as 4.95 hours. Key photoproducts identified include this compound sulfoxide, 4-chlorobenzaldehyde, and 4-chlorobenzyl alcohol. Dechlorination can also occur, leading to the formation of S-benzyl diethylthiocarbamate.

Degradation Half-Life Data

| Medium | Condition | Half-Life (t½) | Reference(s) |

| Soil | Aerobic | 2 - 3 weeks | |

| Aerobic | 10.24 days (sandy clay loam) | ||

| Aerobic | 10.61 days (clay soil) | ||

| Anaerobic | 6 - 8 months | ||

| Flooded | 100 - 200 days | ||

| Water | Photolysis (UVC, 254 nm) | 4.95 hours | |

| Water | Photolysis (in presence of H₂O₂) | 41 hours |

Transport and Mobility

The movement of this compound through the environment is primarily governed by its sorption to soil and sediment, as well as its potential for volatilization.

Soil Sorption and Mobility

This compound is readily adsorbed by soil colloids, which limits its mobility. The extent of adsorption is strongly correlated with the organic carbon content of the soil.

4.1.1 Soil Adsorption and Organic Carbon Partitioning Coefficients

The soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc) are key parameters used to quantify the sorption of this compound to soil.

| Soil Type | % Organic Carbon | K_d (mL/g) | K_oc (mL/g) | Reference(s) |

| Clay Soil | - | - | - | |

| Sandy Clay Loam | - | - | - | |

| Japanese Soil 1 | 1.35 | - | 309 | |

| Japanese Soil 2 | 4.24 | - | 1043 | |

| Various Soils (average) | 0.2 - 6.8 | - | 5000 | |

| Pahokee Muck | 48.6 | - | 765 | |

| Everglades Muck | 34.1 | - | 539 | |

| Immokalee Sand | 1.1 | - | 1195 | |

| Multiple Soils (recommended) | - | - | 900 |

4.1.2 Leaching

Due to its strong adsorption to soil particles, this compound has a low leaching potential. Studies have shown that the majority of applied this compound remains in the upper soil layers.

Volatilization

The potential for this compound to volatilize from water and soil surfaces is considered low. This is supported by its low vapor pressure and Henry's Law constant. The estimated Henry's Law constant of 2.49 x 10⁻⁷ atm·m³/mol indicates that it is non-volatile from water.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the environmental fate and transport of this compound.

Soil Adsorption/Desorption - Batch Equilibrium Method (OECD 106)

This method determines the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc) of this compound.

-

Soil Preparation: Select and characterize various soil types, noting properties such as pH, organic carbon content, and texture. Air-dry and sieve the soil (e.g., <2 mm).

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of aqueous solutions of varying concentrations in 0.01 M CaCl₂.

-

Equilibration: Add a known mass of soil to centrifuge tubes. Add a specific volume of the this compound solution to each tube. Shake the tubes at a constant temperature (e.g., 25°C) for a predetermined equilibration time (e.g., 24 hours) in the dark.

-

Separation: Centrifuge the tubes to separate the soil from the aqueous phase.

-

Analysis: Analyze the concentration of this compound remaining in the supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase. The Kd is calculated as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil.

-

Desorption (Optional): After the adsorption phase, decant the supernatant and add a fresh solution of 0.01 M CaCl₂ to the soil pellet. Shake for the same equilibration time and analyze the this compound concentration in the aqueous phase to determine the extent of desorption.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This protocol is used to determine the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.

-

Soil and Test Substance Preparation: Select and characterize the test soil. Apply ¹⁴C-labeled this compound (if available, to facilitate tracking of metabolites and mass balance) or non-labeled this compound to the soil at a concentration relevant to its agricultural use.

-

Incubation - Aerobic: Place the treated soil in incubation vessels that allow for the continuous flow of humidified air. Trap evolved CO₂ in a suitable trapping solution (e.g., potassium hydroxide) to measure mineralization. Incubate in the dark at a constant temperature (e.g., 20-25°C).

-

Incubation - Anaerobic: For anaerobic conditions, flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen). Seal the incubation vessels and incubate in the dark at a constant temperature.

-

Sampling: At various time intervals, collect replicate soil samples from the incubation vessels.

-

Extraction and Analysis: Extract the soil samples with appropriate solvents to recover this compound and its transformation products. Analyze the extracts using techniques like HPLC with radiometric detection (for ¹⁴C-labeled substance) and/or LC-MS/MS to identify and quantify the parent compound and its metabolites. Analyze the CO₂ traps for radioactivity to determine the extent of mineralization.

-

Data Analysis: Plot the concentration of this compound and its major metabolites over time to determine their formation and decline kinetics. Calculate the degradation half-life (DT₅₀) of this compound.

Aqueous Photolysis

This experiment determines the rate of this compound degradation in water due to sunlight.

-

Solution Preparation: Prepare a sterile, buffered aqueous solution of this compound at a known concentration.

-

Irradiation: Place the solution in quartz tubes (which are transparent to UV light) and expose it to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters). Run a parallel experiment with control samples wrapped in aluminum foil to exclude light.

-

Sampling: At various time points, withdraw samples from the irradiated and control tubes.

-

Analysis: Analyze the concentration of this compound in the samples using HPLC or another suitable method.

-

Data Analysis: Plot the concentration of this compound versus time for both the irradiated and dark control samples. The rate of photolysis is determined from the difference in the degradation rates between the light-exposed and dark samples. The photolysis half-life can then be calculated. The quantum yield can be determined by comparing the rate of degradation of this compound to that of a chemical actinometer with a known quantum yield, irradiated under the same conditions.

Visualizations

Degradation Pathways

References

Ecotoxicological effects of Thiobencarb on aquatic organisms

An In-depth Technical Guide on the Ecotoxicological Effects of Thiobencarb on Aquatic Organisms

This technical guide provides a comprehensive overview of the ecotoxicological effects of the herbicide this compound on various aquatic organisms. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in environmental toxicology and risk assessment. This document summarizes quantitative toxicity data, details standardized experimental protocols, and visualizes key toxicological pathways and workflows.

The toxicity of this compound to aquatic life is summarized in the following tables, presenting acute and chronic toxicity endpoints for a range of species.

Table 1: Acute Toxicity of this compound to Aquatic Fauna

| Organism Category | Representative Species | Exposure Duration (hours) | LC50 / EC50 (µg/L) | Reference |

| Freshwater Fish | Various (14 species) | 48 - 96 | 110 - 2,950 | |

| Oncorhynchus mykiss (Rainbow Trout) | 96 | 1,300 | ||

| Lepomis macrochirus (Bluegill Sunfish) | 96 | 1,900 | ||

| Marine & Estuarine Fish | Cyprinodon variegatus (Sheepshead Minnow) | 96 | 1,400 | |

| Freshwater Invertebrates | Daphnia magna (Water Flea) | 48 | 200 - 9,240 | |

| Marine & Estuarine Invertebrates | Americamysis bahia (Mysid Shrimp) | 96 | 150 - 350 | |

| Freshwater Molluscs | Various (5 species) | 48 - 96 | 5,000 - 82,600 |

Table 2: Chronic Toxicity of this compound to Aquatic Fauna

| Organism Category | Representative Species | Exposure Duration (days) | NOEC (µg/L) | LOEC (µg/L) | Endpoint | Reference |

| Freshwater Fish | Pimephales promelas (Fathead Minnow) | 32 | 120 |

Thiobencarb Toxicology in Non-Target Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiobencarb, a thiocarbamate herbicide, is widely used in agriculture, primarily for weed control in rice paddies. Its extensive use raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of this compound toxicology studies in various non-target species, including aquatic organisms, birds, and mammals. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This document summarizes key toxicological data, details experimental methodologies, and illustrates the mechanisms of toxicity through signaling pathways and experimental workflows.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of this compound to a range of non-target species.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

| Species | Endpoint | Duration | Value (µg/L) | Reference |

| Fish | ||||

| Freshwater (14 species) | LC50 | 48-96 h | 110 - 2950 | [1] |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | 560 | [2] |

| Lepomis macrochirus (Bluegill) | LC50 | 96 h | 1400 | [2] |

| Cyprinus carpio (Common Carp) | LC50 | 96 h | 2900 | [2] |

| Oreochromis niloticus (Nile Tilapia) | LC50 | 96 h | 720 | |

| Anguilla anguilla (European Eel) | LC50 | 96 h | 13,200 | |

| Marine (1 species) | LC50 | 96 h | 658 - 1400 | |

| Cyprinodon variegatus (Sheepshead Minnow) | LC50 | 96 h | 660 | |

| Sheepshead Minnow | NOAEC (growth) | Early Life Stage | <150 | |

| Invertebrates | ||||

| Freshwater Crustaceans (6 species) | LC50 | 48-96 h | 200 - 9240 | |

| Daphnia magna (Water Flea) | EC50 | 48 h | 100 | |

| Daphnia magna | NOAEC (reproduction) | 21 d | 1 | |

| Freshwater Molluscs (5 species) | LC50 | 48-96 h | 5000 - 82,600 | |

| Marine Crustaceans (2 species) | LC50 | 96 h | 150 - 350 | |

| Mysidopsis bahia (Mysid Shrimp) | LC50 | 48 h | 150 | |

| Mysid Shrimp | NOAEC (reproduction) | Life cycle | 3.2 | |

| Marine Molluscs | LC50 | 96 h | 560 | |

| Algae | ||||

| Freshwater (3 species) | EC50 (population growth) | 72 h | 17 - 3790 | |

| Pseudokirchneriella subcapitata | EC50 | 96 h | 4 | |

| Green Algae | EC50 | - | 17 | |

| Green Algae | NOAEC | - | 13 | |

| Marine Diatom (1 species) | EC50 (growth) | 96 h | 377 - 650 |

Table 2: Avian Toxicity of this compound

| Species | Endpoint | Value | Reference |

| Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 | >2000 mg/kg | |

| Anas platyrhynchos (Mallard Duck) | Acute Oral LD50 | >2000 mg/kg | |

| Bobwhite Quail | Sub-acute Dietary LC50 | >5000 ppm | |

| Mallard Duck | Sub-acute Dietary LC50 | >5000 ppm | |

| Bobwhite Quail | Reproductive NOAEL | 100 ppm | |

| Bobwhite Quail | Reproductive LOAEL | 300 ppm |

Table 3: Mammalian Toxicity of this compound

| Species | Endpoint | Route | Value | Reference |

| Rat | Acute LD50 | Oral | 1033 - 1130 mg/kg | |

| Rat | Acute LC50 | Inhalation | >42.8 mg/L | |

| Rat | Chronic NOAEL (systemic) | Oral (dietary) | 1 mg/kg/day | |

| Rat | Chronic LOAEL (systemic) | Oral (dietary) | 5 mg/kg/day | |

| Rat | 2-Generation Reproduction NOAEL | Oral (gavage) | 2 mg/kg/day | |

| Rabbit | Developmental NOAEL (maternal) | Oral (gavage) | 100 mg/kg/day | |

| Rabbit | Developmental NOAEL (fetal) | Oral (gavage) | >200 mg/kg/day |

Experimental Protocols

Aquatic Toxicity Testing

Acute Toxicity Test (Fish): The acute toxicity of this compound to fish is typically determined following OECD Guideline 203.

-

Test Organisms: Species such as rainbow trout (Oncorhynchus mykiss) or bluegill (Lepomis macrochirus) are commonly used.

-

Test Conditions: Tests are conducted under static or semi-static conditions for 96 hours.

-

Exposure: Fish are exposed to a range of this compound concentrations.

-

Observations: Mortality and clinical signs of toxicity are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The 96-hour LC50 (median lethal concentration) is calculated.

Chronic Toxicity Test (Fish Early-Life Stage): This test follows OECD Guideline 210.

-

Test Organisms: Newly fertilized eggs of species like the sheepshead minnow (Cyprinodon variegatus) are used.

-

Test Conditions: The test is conducted over a period that covers hatching and early development.

-

Exposure: Embryos and larvae are exposed to a series of this compound concentrations.

-

Observations: Hatching success, larval survival, and growth (length and weight) are monitored.

-

Endpoints: The No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) are determined.

Invertebrate Acute Immobilization Test (Daphnia sp.): This test is based on OECD Guideline 202.

-

Test Organisms: Daphnia magna neonates (<24 hours old) are used.

-

Test Conditions: The test is conducted for 48 hours under static conditions.

-

Exposure: Daphnids are exposed to various concentrations of this compound.

-

Observation: Immobilization (inability to swim) is recorded at 24 and 48 hours.

-

Endpoint: The 48-hour EC50 (median effective concentration for immobilization) is calculated.

Algal Growth Inhibition Test: This test generally follows OECD Guideline 201.

-

Test Organisms: A species of green algae, such as Pseudokirchneriella subcapitata, is used.

-

Test Conditions: The algae are cultured in a nutrient-rich medium for 72 to 96 hours.

-

Exposure: Algal cultures are exposed to a range of this compound concentrations.

-

Observation: Algal growth (cell density) is measured.

-

Endpoint: The EC50 (concentration causing 50% inhibition of growth) is determined.

Avian Toxicity Testing

Acute Oral Toxicity Test: This test is conducted according to OECD Guideline 223.

-

Test Organisms: Typically, bobwhite quail (Colinus virginianus) or mallard ducks (Anas platyrhynchos) are used.

-

Administration: A single oral dose of this compound is administered via gavage.

-

Observation Period: Birds are observed for 14 days for mortality and signs of toxicity.

-

Endpoint: The LD50 (median lethal dose) is determined.

Dietary Toxicity Test: This test follows OECD Guideline 205.

-

Test Organisms: Young birds of a species like the bobwhite quail are used.

-

Exposure: Birds are fed a diet containing this compound at various concentrations for 5 days, followed by a 3-day observation period on a normal diet.

-

Observations: Mortality, clinical signs, body weight, and food consumption are recorded.

-

Endpoint: The LC50 (median lethal concentration in the diet) is calculated.

Mammalian Toxicity Testing

Acute Oral Toxicity Study: This study is generally performed in accordance with OECD Guideline 401.

-

Test Animals: Rats are commonly used.

-

Administration: A single oral dose of this compound is administered.

-

Observation Period: Animals are observed for 14 days for mortality and clinical signs.

-

Endpoint: The LD50 is determined.

Chronic Toxicity/Carcinogenicity Study: These long-term studies follow protocols similar to OECD Guidelines 452 and 451.

-

Test Animals: Typically rats and mice.

-

Exposure: this compound is administered in the diet for a significant portion of the animal's lifespan (e.g., 2 years for rats).

-

Observations: Clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of organs are evaluated.

-

Endpoints: The NOAEL and LOAEL for systemic toxicity and carcinogenicity are established.

Mechanisms of Toxicity and Signaling Pathways

The primary mode of action of this compound is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. Its oxidized metabolites, such as this compound sulfoxide and sulfone, are the active forms that inhibit VLCFA elongase (VLCFAE) activity. This inhibition disrupts the formation of essential lipids, leading to impaired cell growth, particularly in emerging seedlings.

In non-target species, particularly aquatic organisms, this compound has been shown to induce oxidative stress and inflammation. This is characterized by the excessive generation of reactive oxygen species (ROS) and the downregulation of antioxidant enzyme genes like catalase, sod1, and sod2. This compound is also a cholinesterase inhibitor, though its metabolites are more potent in this regard. This can lead to neurotoxic effects.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation

Caption: this compound's active metabolites inhibit VLCFA elongase, disrupting cell growth.

Induction of Oxidative Stress and Inflammation in Zebrafish Embryos

Caption: this compound induces oxidative stress and inflammation, leading to adverse developmental effects.

Experimental Workflow and Logical Relationships

General Workflow for Aquatic Ecotoxicology Assessment

Caption: A typical workflow for assessing the aquatic ecotoxicological risk of a substance like this compound.

Conclusion

This technical guide has provided a detailed overview of the toxicology of this compound in non-target species. The compiled quantitative data, experimental protocols, and mechanistic pathways offer a valuable resource for understanding the potential environmental risks associated with this herbicide. The primary toxic action of this compound involves the inhibition of very-long-chain fatty acid synthesis, with oxidative stress and acetylcholinesterase inhibition as significant secondary mechanisms. The provided data and diagrams can aid researchers in designing further studies and assist regulatory bodies in making informed decisions regarding the use of this compound.

References

Thiobencarb Solubility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility of thiobencarb, a widely used thiocarbamate herbicide, in both aqueous and organic media. This document is intended for researchers, scientists, and professionals in the fields of drug development, environmental science, and agricultural chemistry, offering a centralized resource for its physicochemical properties.

Introduction to this compound

This compound, chemically known as S-[(4-chlorophenyl)methyl] N,N-diethylcarbamothioate, is a selective, pre-emergent, and early post-emergent herbicide. Its efficacy in controlling annual grasses and broadleaf weeds in rice and other crops has led to its extensive use in agriculture. Understanding its solubility is critical for assessing its environmental fate, formulating effective and stable products, and evaluating its toxicological profile.

Aqueous Solubility of this compound

This compound exhibits low to moderate solubility in water. The precise solubility is dependent on the temperature of the aqueous solution. The following table summarizes the reported water solubility data for this compound at various temperatures.

| Temperature (°C) | Solubility (mg/L) | Reference |

| 20 | 30 | [1][2] |

| 20 | 16.7 (at pH 7) | |

| 22 | 30 | [3][4] |

| 25 | 28 | [3] |

Solubility of this compound in Organic Solvents

In contrast to its limited aqueous solubility, this compound is readily soluble in a wide range of organic solvents. This high solubility is a key factor in its formulation as emulsifiable concentrates for agricultural applications. While precise quantitative data at various temperatures is not extensively published, available information indicates a high degree of solubility in several common organic solvents.

| Organic Solvent | Solubility |

| Acetone | >500 g/L |

| Methanol | >500 g/L |

| n-Hexane | >500 g/L |

| Toluene | >500 g/L |

| Dichloromethane | >500 g/L |

| Ethyl Acetate | >500 g/L |

| Ethanol | Readily soluble |

| Xylene | Readily soluble |

| Benzene | Readily soluble |

| Chloroform | Slightly soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble |

Note: The term "Readily soluble" indicates high solubility, though a precise value is not specified in the cited literature.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. Standardized methods are employed to ensure accuracy and reproducibility. The most common methods are the OECD Guidelines for the Testing of Chemicals and the shake-flask method.

OECD Guideline 105: Water Solubility

The Organisation for Economic Co-operation and Development (OECD) provides a standardized guideline for determining the water solubility of chemicals. This method is widely accepted for regulatory purposes.

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the dissolved substance in the aqueous phase is determined by a suitable analytical method.

Key Steps:

-

Preparation of a Supersaturated Solution: An excess amount of the test substance is added to a known volume of water in a vessel.

-

Equilibration: The vessel is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. This may take 24 hours or longer.

-

Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation or filtration.

-

Analysis: The concentration of the test substance in the clear aqueous phase is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent.

Principle: An excess of the solid compound is added to a flask containing the solvent of interest. The flask is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute is measured.

Key Steps:

-

Sample Preparation: A known excess of the solid this compound is added to a flask containing a measured volume of the organic solvent or water.

-

Agitation and Equilibration: The flask is sealed and placed in a constant-temperature shaker bath. It is agitated for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

Phase Separation: After equilibration, the agitation is stopped, and the solution is allowed to stand to permit the undissolved solid to settle. An aliquot of the supernatant is carefully removed. To ensure no solid particles are transferred, the aliquot may be filtered or centrifuged.

-

Concentration Determination: The concentration of this compound in the clear supernatant is quantified using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, GC).

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for determining and presenting the solubility data for a compound like this compound.

Caption: Workflow for this compound Solubility Determination.

References

An In-depth Technical Guide to the Hydrolysis and Photolysis of Thiobencarb

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and photolysis rates of the herbicide thiobencarb. The information is compiled from various scientific studies and regulatory guidelines to offer a detailed understanding of its environmental fate.

Executive Summary

This compound, a thiocarbamate herbicide, exhibits high stability against hydrolysis under typical environmental conditions. Conversely, it is susceptible to photodegradation, with its breakdown rate significantly influenced by the light source and conditions. This guide presents quantitative data on degradation rates, details the experimental protocols for assessing hydrolysis and photolysis, and illustrates the degradation pathways.

Data Presentation

Hydrolysis Data

This compound is notably resistant to hydrolysis across a range of environmentally relevant pH levels.

| Parameter | pH | Temperature (°C) | Result |

| Half-life | 4 | 25 | > 1 year |

| Half-life | 7 | 25 | > 1 year |

| Half-life | 9 | 25 | > 1 year |

| Stability | 5-9 | 21 | Stable for at least 30 days |

Photolysis Data

The photolytic degradation of this compound is considerably more rapid than its hydrolysis, with rates dependent on the light source and medium.

| Parameter | Light Source | Medium | Half-life (t½) | Quantum Yield (Φ) |

| Degradation | Sunlight | Water | ~3 days[1] | Not available |

| Degradation | UV light (254 nm) | Water | ~1.5 hours[1] | 0.14 (at 253.7 nm) |

| Degradation | UV-C light (254 nm) | Technical Grade | 4.95 hours[2] | Not available |

Degradation Products

The primary degradation products of this compound upon photolysis include:

Experimental Protocols

The methodologies for assessing the hydrolysis and photolysis of chemical compounds are standardized by international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Hydrolysis Testing (Following OECD 111 & USEPA OCSPP 835.2120)

The standard protocol for determining the rate of hydrolysis as a function of pH involves a tiered approach.

Objective: To determine the rate of abiotic hydrolytic transformation of a substance in aqueous solutions at environmentally relevant pH values (4-9).

Methodology:

-

Preparation of Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared. The test substance, this compound, is added to these solutions at a concentration not exceeding half of its water solubility.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.

-

Tier 1: Preliminary Test: A preliminary test is conducted at an elevated temperature (e.g., 50°C) for 5 days to quickly assess the hydrolytic stability. If less than 10% degradation is observed, the substance is considered hydrolytically stable, and further testing may not be required.

-

Tier 2: Main Test: If significant degradation occurs in the preliminary test, a main test is performed at different temperatures to determine the hydrolysis rate constants and half-lives. Samples are taken at appropriate intervals and analyzed for the concentration of the parent compound and any degradation products.

-

Analysis: The concentration of this compound and its hydrolysis products are determined using appropriate analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.

Photolysis Testing (Following OECD 316 & USEPA OCSPP 835.2240)

The protocol for assessing the phototransformation of chemicals in water also follows a tiered approach to determine the direct photolysis rate.

Objective: To determine the rate and pathway of a substance's degradation in water due to direct absorption of sunlight.

Methodology:

-

Preparation of Solutions: A solution of the test substance in sterile, buffered, and air-saturated water is prepared. The concentration should be low enough to ensure that the solution is optically thin.

-

Light Source: The test is conducted using a light source that simulates natural sunlight, typically a filtered xenon arc lamp, or natural sunlight itself. The spectral distribution of the light source should be characterized.

-

Irradiation: The test solutions are irradiated at a constant temperature (e.g., 25°C). Control samples are kept in the dark to account for any non-photolytic degradation.

-

Sampling and Analysis: Samples of the irradiated and dark control solutions are taken at various time points. The concentration of the test substance and its photoproducts are quantified using a suitable analytical method like HPLC or Gas Chromatography (GC) coupled with MS.

-

Quantum Yield Determination (Optional): The quantum yield, which is the efficiency of a photon in causing a chemical reaction, can be determined. This involves measuring the rate of disappearance of the test substance and the light intensity absorbed by the substance at specific wavelengths.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for this compound Hydrolysis Testing.

Caption: Workflow for this compound Photolysis Testing.

Caption: Proposed Photodegradation Pathway of this compound.

References

Thiobencarb's Interaction with Soil: A Technical Guide to Adsorption and Desorption Characteristics

For Researchers, Scientists, and Drug Development Professionals